molecular formula C16H13N3O2 B14563024 2-(Diphenylmethyl)-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 61958-71-2

2-(Diphenylmethyl)-1,2,4-triazine-3,5(2H,4H)-dione

Cat. No.: B14563024
CAS No.: 61958-71-2
M. Wt: 279.29 g/mol
InChI Key: BXTBKOKZKSZDFF-UHFFFAOYSA-N
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Description

2-(Diphenylmethyl)-1,2,4-triazine-3,5(2H,4H)-dione is a heterocyclic compound that belongs to the triazine family. This compound is characterized by its unique structure, which includes a triazine ring substituted with a diphenylmethyl group. The presence of the triazine ring imparts significant chemical stability and reactivity, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diphenylmethyl)-1,2,4-triazine-3,5(2H,4H)-dione typically involves the reaction of diphenylmethylamine with cyanuric chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylmethyl)-1,2,4-triazine-3,5(2H,4H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced triazine derivatives.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted triazine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Triethylamine as a base in dichloromethane.

Major Products Formed

    Oxidation: Oxidized triazine derivatives.

    Reduction: Reduced triazine derivatives.

    Substitution: Substituted triazine derivatives with various functional groups.

Scientific Research Applications

2-(Diphenylmethyl)-1,2,4-triazine-3,5(2H,4H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(Diphenylmethyl)-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine: A simpler triazine compound with similar chemical properties but lacking the diphenylmethyl group.

    2,4,6-Triaminotriazine: Another triazine derivative with amino groups instead of the diphenylmethyl group.

    2,4,6-Trichlorotriazine: A triazine compound with chlorine substituents.

Uniqueness

2-(Diphenylmethyl)-1,2,4-triazine-3,5(2H,4H)-dione is unique due to the presence of the diphenylmethyl group, which imparts distinct chemical and physical properties. This substitution enhances the compound’s stability, reactivity, and potential for various applications compared to other triazine derivatives.

Properties

CAS No.

61958-71-2

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

2-benzhydryl-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C16H13N3O2/c20-14-11-17-19(16(21)18-14)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,15H,(H,18,20,21)

InChI Key

BXTBKOKZKSZDFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C(=O)NC(=O)C=N3

Origin of Product

United States

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